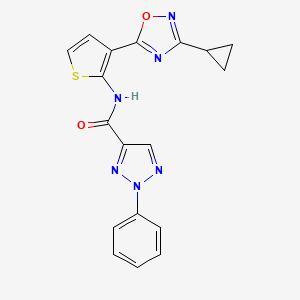

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S/c25-16(14-10-19-24(22-14)12-4-2-1-3-5-12)21-18-13(8-9-27-18)17-20-15(23-26-17)11-6-7-11/h1-5,8-11H,6-7H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXBPHZDPVJWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a 1,2,4-oxadiazole moiety linked to a thiophene and a triazole ring. The presence of these heterocycles is critical for its biological activity.

Chemical Formula: C₁₈H₁₈N₄O₂S

Molecular Weight: 358.43 g/mol

Biological Activities

Research has demonstrated that compounds containing 1,2,4-oxadiazole and triazole rings exhibit a wide array of biological activities. The following sections summarize the key findings related to the biological activities of this specific compound.

Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit potent anticancer properties. For instance:

- In vitro Studies: A series of triazole hybrids were tested against various cancer cell lines. The compound demonstrated significant cytotoxicity against human non-small cell lung cancer (NSCLC) cells with an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| H460 (lung cancer) | 6.06 |

| H1299 (lung cancer) | 12.34 |

These results suggest that the compound may induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells, leading to enhanced cell death mechanisms .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Studies have shown that derivatives of oxadiazoles exhibit antibacterial and antifungal activities:

- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values in the low micromolar range .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.0063 |

| S. aureus | 0.0125 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been recognized in several studies. The mechanism often involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway:

- COX Inhibition Assay: The compound exhibited moderate inhibition against COX enzymes, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antitumor Effects: A study conducted on various triazole derivatives highlighted the efficacy of compounds similar to this compound in inducing apoptosis in NSCLC cells through ROS generation and activation of apoptotic pathways .

- Antimicrobial Efficacy Evaluation: Another investigation assessed the antimicrobial properties of oxadiazole derivatives against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives reported in pharmacopeial and crystallographic literature. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

*Molecular weights calculated based on structural formulas.

Key Findings:

Heterocyclic Diversity : Unlike thiazole-dominated analogs , the target compound employs a thiophene-oxadiazole-triazole triad, which may confer distinct electronic properties (e.g., enhanced π-π stacking or hydrogen-bonding capabilities).

Steric and Solubility Profiles : The cyclopropyl group in the target compound introduces steric hindrance absent in analogs with linear alkyl chains (e.g., ethyl or hydroperoxypropan substituents ). This could reduce metabolic degradation but may also limit aqueous solubility compared to hydroxy-containing derivatives .

Research Implications

- Crystallographic Analysis : Tools like SHELXL and ORTEP-III are critical for resolving the stereochemical complexity of such compounds, particularly for confirming the spatial arrangement of cyclopropyl and triazole groups.

- Pharmacopeial Relevance : Compounds listed in Pharmacopeial Forum often undergo rigorous standardization for pharmaceutical use. The target compound’s lack of hydroperoxide or ester groups (unlike ) may improve stability under storage conditions.

Q & A

How can researchers optimize the synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide to improve yield and purity?

Methodological Answer:

Synthesis optimization often involves selecting appropriate nucleophilic substitution reactions (common for oxadiazole and triazole formation) and controlling reaction parameters. For example:

- Stepwise assembly : Build the thiophene-oxadiazole core first, followed by triazole-carboxamide coupling, as seen in analogous thiophene-triazole syntheses .

- Catalysis : Use palladium or copper catalysts for click chemistry-based triazole formation, ensuring regioselectivity .

- Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate high-purity products .

- Monitoring : Track intermediates via TLC and confirm final product integrity using HPLC (≥95% purity threshold).

What spectroscopic techniques are most reliable for characterizing the structural features of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- NMR : Use and NMR to verify substituent positions on the thiophene, oxadiazole, and triazole rings. For example, oxadiazole C-5 protons appear as singlets near δ 8.5–9.0 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and C=N (~1600 cm) stretches to confirm carboxamide and heterocyclic groups .

- MS : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]) and fragmentation patterns, resolving ambiguities from isomeric byproducts .

- Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) if signals overlap or tautomeric forms are suspected .

How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

Advanced Research Focus:

- Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to model ground-state structures, comparing bond lengths/angles with crystallographic data (if available) .

- HOMO-LUMO Analysis : Calculate energy gaps to predict charge-transfer behavior and reactivity sites (e.g., electrophilic attacks on electron-deficient oxadiazole) .

- Reaction Pathways : Simulate nucleophilic substitution or cyclization steps using Gaussian or ORCA software to identify kinetic/thermodynamic barriers .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by aligning electrostatic potential maps with active-site residues .

What strategies are effective in resolving contradictory biological activity data across in vitro and in vivo studies for this compound?

Advanced Research Focus:

- Metabolic Stability : Assess liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) that may reduce in vivo efficacy .

- Solubility Modulation : Use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability if poor aqueous solubility masks activity in vivo .

- Off-Target Screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to detect unintended interactions .

- Dose-Response Refinement : Re-evaluate in vitro IC values under physiological pH/temperature conditions to align with in vivo dosing regimens .

How can crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities observed in X-ray diffraction data?

Methodological Answer:

- Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray data to minimize noise. SHELXL refines atomic coordinates with least-squares algorithms, addressing disorder in flexible substituents (e.g., cyclopropyl groups) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify anisotropic displacement errors (e.g., misassigned thiophene-oxadiazole torsion angles) .

- Validation : Cross-check with CIF files using PLATON to detect missed symmetry or hydrogen-bonding inconsistencies .

What synthetic routes are available to generate derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the cyclopropyl group with other aliphatic/aromatic rings via Suzuki-Miyaura coupling, maintaining oxadiazole-thiophene linkage .

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring of the triazole-carboxamide to modulate electronic effects .

- Bioisosteres : Substitute the 1,2,3-triazole with 1,2,4-triazole or thiadiazole to assess heterocycle impact on activity .

How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Advanced Research Focus:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at ATP Km concentrations, measuring IC values .

- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, correlating MICs with logP values .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC/IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.